molecular formula C24H30N2O3 B8758710 Tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate

Tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate

Cat. No. B8758710
M. Wt: 394.5 g/mol
InChI Key: JLMAHYYKYZREML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

tert-butyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C24H30N2O3/c1-24(2,3)29-23(28)26-16-14-25(15-17-26)22(27)18-21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3

InChI Key

JLMAHYYKYZREML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,3 diphenylpropionic acid (1.45 g, 6.44 mmol) in dry CH2Cl2 (70 ml) was added mono-boc piperizine (1.32 g, 7.08 mmol) under nitrogen. To the reaction was added EDC (2.71 g, 14.16 mmol) and DMAP (cat) and the reaction mixture stirred under nitrogen at room temperature overnight. The reaction was then concentrated under reduced pressure. The residue dissolved in ethyl acetate:water (10:1) (200 ml). The organic was washed with water (50 ml, 2×) and 10% NaOH (50 ml) and dried over MgSO4 and evaporated to dryness. The resulting residue was purified by column chromatography using hexane:ethyl acetate (1:1) to give desired product in 76% yield.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2.71 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
76%

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